molecular formula C22H14 B032325 Pentacene CAS No. 135-48-8

Pentacene

Cat. No. B032325
CAS RN: 135-48-8
M. Wt: 278.3 g/mol
InChI Key: SLIUAWYAILUBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentacene and its derivatives has been a subject of considerable research interest due to its applications in electronic devices. While direct synthesis methods exist, they often require harsh conditions and can result in low yields. Therefore, alternative approaches, including the use of precursor molecules that undergo thermal or photochemical dehydrogenation to form pentacene, have been developed to improve efficiency and yield.

Molecular Structure Analysis

Pentacene's structure is characterized by its planar configuration, which is crucial for its semiconducting properties. The overlap of p-orbitals across the five benzene rings facilitates the delocalization of electrons, which is a key factor in its high charge carrier mobility. This molecular arrangement allows for efficient π-π stacking in the solid state, contributing to its solid-state properties relevant to organic electronics.

Chemical Reactions and Properties

Pentacene undergoes various chemical reactions typical of aromatic hydrocarbons, such as electrophilic substitution. However, its reactivity can be influenced by the steric hindrance due to the fused benzene rings. It is also susceptible to oxidation in the presence of air, which can degrade its electronic properties; thus, pentacene-based devices often require encapsulation to ensure stability and longevity.

Physical Properties Analysis

The physical properties of pentacene, including its melting point, solubility, and thermal stability, are influenced by its molecular structure. Pentacene has a relatively low solubility in most organic solvents due to its large, planar structure. It also exhibits polymorphism, with different crystal forms displaying varying electronic properties, which can affect the performance of pentacene-based devices.

Chemical Properties Analysis

Pentacene's chemical properties are dominated by its aromaticity and extended conjugation. It has a high electron affinity and hole mobility, making it an excellent candidate for use in OFETs. Its optical properties, including absorption and photoluminescence, are also noteworthy, with the material exhibiting strong absorption in the UV-visible range, making it suitable for photovoltaic applications.

  • (Preethanuj et al., 2017) discusses the chemistry of pentafulvenes, compounds related to pentacene, emphasizing their synthesis and applications in creating complex structures.
  • (Cantrell, James, & Clancy, 2011) examines the stability of C60 nanowires on pentacene, offering insights into the surface chemistry and interaction of pentacene in nanoscale structures.
  • (Alam, 2019) reviews the progress in organic thin-film transistors using pentacene, highlighting the importance of electrode/pentacene interfaces.

Scientific Research Applications

Organic Semiconductors and Electronics

Pentacene, an organic semiconductor, is extensively studied for its applications in low-cost electronics. It's used in organic light-emitting diode (OLED) displays, thin-film transistors (TFTs), and related applications like TFT sensors, RF identification tags (RFID), smart cards, and electronic paper. Its high-performance in thin-film transistor devices is notable, particularly on silicon oxide substrates (Mannsfeld et al., 2009).

Graphene Transfer and Electronics

Pentacene is used as a layer in the transfer of graphene to substrates, enhancing its homogeneity and electrical properties. This application is crucial for developing high-mobility, residue-free graphene, essential in electronic devices like transistors (Kim et al., 2015).

Graphene Protection

Pentacene serves as a protective layer for graphene on surfaces, preserving its unique electronic properties. This application is significant for both fundamental research and practical use in electronic devices (Jee et al., 2009).

Synthesis and Production

Efficient synthesis methods for pentacene have been developed, enabling rapid, affordable access to high purity pentacene. This is vital for research and development in organic electronics, where pentacene is a key material (Pramanik & Miller, 2012).

Thin Film Growth

Research on pentacene thin films explores their growth behavior and phase transitions, which are critical for understanding and improving their performance in electronic devices (Pachmajer et al., 2017).

Deposition Methods

Various deposition methods for pentacene and its derivatives are studied for their application in large-scale organic electronics. This includes techniques like thermal evaporation, spin coating, and inkjet printing, crucial for device fabrication (Yunus et al., 2022).

Isomer Studies for Organic Electronics

Investigations into isomers of pentacene, such as air-stable alternatives, are conducted for their potential use in organic electronics. This research seeks to find stable, high-performance materials for devices like thin-film transistors (Jones & Lin, 2017).

Calibration in Spectroscopy

Pentacene is used in calibration processes in spectroscopy, such as transient electron paramagnetic resonance (EPR), due to its distinct electronic properties. This application is important for precise measurements and experimental setups in various scientific studies (Schröder et al., 2021).

Organic Thin-Film Transistors

Pentacene-based materials like TIPS pentacene are studied for their use in organic thin-film transistors (OTFTs). Research focuses on improving crystal orientation and performance consistency, crucial for efficient electronic devices (He et al., 2012).

Charge Transport Studies

Studies on pentacene's reorganization energy provide insights into its charge transport properties, key for understanding its high hole mobilities in organic semiconductors (Gruhn et al., 2002).

Substituent Effects

Research into substituent effects on pentacene reveals how different derivatives can be tuned for specific electronic properties. This is significant for customizing materials for specific applications in molecular electronics (Kaur et al., 2008).

Site-Specific Substitution

Investigations on site-specific substitution in pentacene aim to independently control its electronic levels. This is crucial for designing materials with desired electronic and optical properties for organic electronics (Medina et al., 2008).

Solar Cells

Pentacene derivatives are applied in organic photovoltaics, showing potential in solar cell applications with improved air stability and efficiency (Gorodetsky et al., 2009).

DNA Detection

Pentacene thin films are utilized in biosensing, specifically for DNA detection. This highlights the crossover of organic electronics into biotechnology, providing avenues for low-cost, efficient DNA microarrays (Jagannathan & Subramanian, 2009).

Safety And Hazards

Pentacene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Pentacene is a promising material for high-performance field effect transistors due to its high charge carrier mobility . The orientation distribution of pentacene molecules in actual transistor devices can be investigated to understand the distribution of molecular orientation of pentacene in various electronic devices and thus would help in further improving their performances .

properties

IUPAC Name

pentacene
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InChI

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SLIUAWYAILUBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1
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Molecular Formula

C22H14
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Related CAS

78260-42-1
Record name Pentacene, dimer
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DSSTOX Substance ID

DTXSID7059648
Record name Pentacene
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Molecular Weight

278.3 g/mol
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Physical Description

Deep blue solid with violet luster; [Merck Index]
Record name Pentacene
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Product Name

Pentacene

CAS RN

135-48-8
Record name Pentacene
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Synthesis routes and methods I

Procedure details

A mixture of 1.0 gram of 7,14-dihydropentacene-5,12-dione and pentacene-5,7(12H,14H)-dione, and 10 mL of 2-methoxyethyl ether was stirred and flushed with nitrogen for 15 minutes. To this was added 1.03 grams of sodium borohydride and stirring was continued at room temperature overnight. To the mixture was added 10 mL of 2-methoxyethyl ether and 6.3 mL of methanol and stirring was continued for 1.5 hours at room temperature. To the mixture was added 15 mL of acetic acid and 10 mL of concentrated hydrochloric acid. The mixture was stirred for one hour at room temperature and heated to 60° C. for one hour. To the mixture was added 50 mL of water, and the resulting solid was isolated by filtration and washed with water. The solid was washed with tetrahydrofuran until a pale filtrate resulted. The solid was washed with heptane and dried to give pentacene.
Name
7,14-dihydropentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
pentacene-5,7(12H,14H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1.0 gram of pentacene-5,7,12,14-tetrone in 100 mL of cyclohexanol was added 7.3 grams of aluminum tri(sec-butoxide). The reaction mixture was heated to 145° C. for 66 hours. The reaction mixture was cooled to room temperature and placed in a centrifuge. A dark solid was separated and washed 3 times with cyclohexanol followed by centrifugation. The residue was washed with acetone, isolated on a filter flask, and air dried to give pentacene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In summary, a new stable and soluble pentacene precursor 2 was synthesized in 40% yield from the cycloaddition of a furan derivative 3 and a benzonorbornadiene 4. Compound 2 releases a unit of CO upon heating at 128° C. or by irradiation with UV light (366 nm) to produce pentacene in nearly quantitative yield. Thin films of pentacene were prepared by spin-coating followed by thermal annealing, and found to display typical FET characteristics.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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